N-(cyclopropylmethyl)-3,5-difluoroaniline
Description
N-(Cyclopropylmethyl)-3,5-difluoroaniline is a substituted aniline derivative featuring a cyclopropylmethyl group attached to the nitrogen atom and fluorine atoms at the 3 and 5 positions of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry and agrochemical synthesis. Its structural uniqueness arises from the combination of the rigid cyclopropane ring and electron-withdrawing fluorine substituents, which influence its reactivity and binding properties.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3,5-difluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKYJAYJAGVERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: N-(cyclopropylmethyl)-3,5-difluoroaniline is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound is studied for its potential biological activity, including its interaction with various biomolecules. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes or receptors that modulate biological processes.
Comparison with Similar Compounds
Fluorine Substitution Patterns
The position and number of fluorine atoms on the aniline ring significantly impact biological activity.
Key Findings :
Halogen Substitution: Fluorine vs. Chlorine
Replacing fluorine with chlorine alters electronic properties and steric bulk.
| Compound | Halogen Type | IC50 (Activity) | Reference |
|---|---|---|---|
| N-substituted-3,5-difluoroaniline | 2×F | 0.24 μM | |
| N-substituted-3,5-dichloroaniline | 2×Cl | 0.23 μM | |
| N-substituted-2,4-dichloroaniline | 2×Cl | >25 μM |
Key Findings :
- Chlorine Equivalency : 3,5-Dichloroaniline exhibits comparable activity to 3,5-difluoroaniline, suggesting halogen size and electronegativity are less critical than substitution pattern .
- Steric Limitations : Bulky 2,4-dichloro substitution reduces activity, highlighting the importance of meta positioning .
N-Alkyl Substituent Effects
The cyclopropylmethyl group is compared with other alkyl chains in protease inhibitors.
Key Findings :
Core Scaffold Influence
The chemotype of the parent scaffold modulates activity even with identical substituents.
| Compound | Core Structure | IC50 (Cruzain Inhibition) | Reference |
|---|---|---|---|
| Purine nitrile (compound 34) | Purine | 18 nM | |
| Triazine nitrile (compound 29) | Triazine | 63 nM |
Key Findings :
- Purine Superiority : The purine core enhances potency by 3.5-fold compared to triazine, likely due to improved hydrogen bonding or π-π interactions .
Biological Activity
N-(Cyclopropylmethyl)-3,5-difluoroaniline is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : 215.22 g/mol
- CAS Number : 1875199-07-7
- Physical Properties :
- Solubility: Soluble in organic solvents
- Melting Point: Data not available
The structure of this compound features a cyclopropylmethyl group attached to the nitrogen atom and two fluorine atoms on the aromatic ring, which influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This compound is hypothesized to exhibit both anti-inflammatory and anticancer properties, although further studies are needed to validate these effects.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Hypothesized but requires further validation.
- Anticancer Activity : Potential; preliminary studies suggest it may inhibit cancer cell proliferation.
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Hypothesized | Potential | Further studies needed for validation |
| 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline | Moderate | Significant | Established cytotoxic effects in vitro |
| 3,5-Difluoroaniline | Low | Minimal | Lacks halogen enhancements |
Case Studies and Research Findings
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
| Step | Description |
|---|---|
| Starting Material | 3,5-Difluoroaniline |
| Bromination | Bromine substitution at the para position on the aniline ring |
| Cyclopropylmethylation | Introduction of cyclopropylmethyl group via nucleophilic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
